molecular formula C8H15ClN2 B8677679 3-Amino-3-cyclopropyl-2,2-dimethylpropanenitrile hydrochloride

3-Amino-3-cyclopropyl-2,2-dimethylpropanenitrile hydrochloride

Cat. No. B8677679
M. Wt: 174.67 g/mol
InChI Key: UNLKRVXIRSXCLQ-UHFFFAOYSA-N
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Patent
US08481541B2

Procedure details

To a solution of 2-methylpropane-2-sulfinic acid (2-cyano-1-cyclopropyl-2,2-dimethyl-ethyl)-amide (0.70 g, 2.90 mmol) in MeOH (5 mL) at room temperature was added 4.0 M HCl in dioxane (1.5 mL, 6.0 mmol). The reaction mixture was stirred at room temperature for 15 min then concentrated to afford 0.45 g (89%, 2 steps) of 3-amino-3-cyclopropyl-2,2-dimethyl-propionitrile hydrochloride as a white solid.
Name
2-methylpropane-2-sulfinic acid (2-cyano-1-cyclopropyl-2,2-dimethyl-ethyl)-amide
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]([CH3:16])([CH3:15])[CH:4]([NH:8]S(C(C)(C)C)=O)[CH:5]1[CH2:7][CH2:6]1)#[N:2].[ClH:17].O1CCOCC1>CO>[ClH:17].[NH2:8][CH:4]([CH:5]1[CH2:7][CH2:6]1)[C:3]([CH3:16])([CH3:15])[C:1]#[N:2] |f:4.5|

Inputs

Step One
Name
2-methylpropane-2-sulfinic acid (2-cyano-1-cyclopropyl-2,2-dimethyl-ethyl)-amide
Quantity
0.7 g
Type
reactant
Smiles
C(#N)C(C(C1CC1)NS(=O)C(C)(C)C)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
1.5 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.NC(C(C#N)(C)C)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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